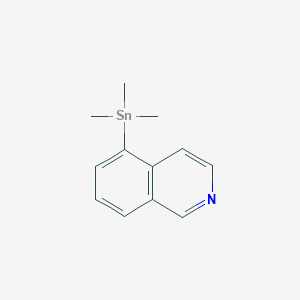

5-Trimethylstannylisoquinoline

Description

Properties

IUPAC Name |

isoquinolin-5-yl(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-2,4-7H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXIODJJCSOACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302860 | |

| Record name | 5-(Trimethylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416437-23-4 | |

| Record name | 5-(Trimethylstannyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416437-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trimethylstannyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 5 Trimethylstannylisoquinoline

Cross-Coupling Reactions Involving Stannylisoquinolines

5-Trimethylstannylisoquinoline is a key intermediate in the synthesis of complex molecules, primarily through its participation in Stille cross-coupling reactions. This organostannane provides a stable yet reactive platform for the introduction of various aryl, heteroaryl, and vinyl groups onto the isoquinoline (B145761) scaffold.

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of this compound in this context allows for the direct and efficient formation of 5-substituted isoquinolines.

The Stille coupling of this compound has been successfully employed in the total synthesis of complex natural products, such as the cortistatin alkaloids. In this context, it has been shown to couple with complex vinyl iodides, demonstrating its utility in the late-stage functionalization of intricate molecular architectures.

A notable example is the coupling of this compound with a highly functionalized vinyl iodide precursor of Cortistatin A. This reaction highlights the tolerance of the Stille coupling to a wide array of functional groups present in the coupling partner.

Table 1: Stille Coupling of this compound with a Cortistatin A Precursor

| Coupling Partner | Product | Yield |

|---|

Data extracted from the total synthesis of (+)-Cortistatin A.

The efficiency of the Stille coupling of this compound is highly dependent on the choice of catalyst, ligands, and reaction conditions. Optimization of these parameters is crucial to achieve high yields and minimize side reactions, such as homocoupling of the organostannane.

In the synthesis of a Cortistatin A precursor, the coupling of this compound with a vinyl iodide was achieved using a palladium(0) catalyst, specifically Pd(PPh₃)₄. The reaction conditions were further optimized by the addition of copper(I) chloride (CuCl) and lithium chloride (LiCl) in dimethyl sulfoxide (B87167) (DMSO) as the solvent. These additives are known to accelerate the transmetalation step, which is often the rate-determining step in the Stille catalytic cycle.

Table 2: Optimized Conditions for the Stille Coupling of this compound

| Catalyst | Ligand | Additives | Solvent | Temperature |

|---|

Conditions based on the synthesis of a Cortistatin A intermediate.

The mechanism of the Stille reaction has been extensively studied. The catalytic cycle begins with the oxidative addition of the organic halide to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center, and the tin halide is eliminated. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.

Transmetalation: The transmetalation step in the Stille coupling of this compound is believed to proceed through an associative mechanism. In this pathway, the organostannane coordinates to the palladium center, forming a transient pentacoordinate intermediate. This is followed by the transfer of the isoquinoline group to the palladium and the departure of the trimethyltin (B158744) halide. The use of additives like CuCl can facilitate this step by acting as a scavenger for dissociated ligands, thereby opening a coordination site on the palladium for the organostannane.

Reductive Elimination: For reductive elimination to occur, the two organic groups to be coupled must be in a cis orientation on the palladium center. The resulting diorganopalladium(II) complex then undergoes concerted reductive elimination to yield the 5-substituted isoquinoline product and regenerate the catalytically active Pd(0) species. The stability and electronic properties of the isoquinoline ring can influence the rate of this final step.

Related Organometallic Coupling Methodologies (e.g., Negishi, Suzuki-Miyaura with analogous precursors)

While the Stille reaction is a powerful tool, other palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, offer alternative approaches for the synthesis of 5-substituted isoquinolines using analogous precursors.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. An analogous approach to 5-arylisoquinolines would involve the preparation of a 5-haloisoquinoline and its subsequent coupling with an arylzinc reagent. Organozinc compounds are generally more reactive than organostannanes but are also more sensitive to air and moisture.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions and employs an organoboron reagent, typically a boronic acid or ester. The synthesis of 5-arylisoquinolines can be achieved by coupling 5-haloisoquinolines with arylboronic acids or, alternatively, by coupling isoquinoline-5-boronic acid with aryl halides. Boronic acids are generally considered less toxic and more environmentally benign than organostannanes.

Halodestannylation Reactions

Halodestannylation is a reaction in which a trialkylstannyl group is replaced by a halogen atom. This transformation is a valuable method for the synthesis of aryl halides from the corresponding organostannanes. This compound can be readily converted to 5-haloisoquinolines through this process.

For instance, the reaction of this compound with molecular iodine (I₂) leads to the formation of 5-iodoisoquinoline (B1339040). This reaction typically proceeds rapidly and in high yield under mild conditions. The resulting 5-iodoisoquinoline can then be utilized as a substrate in various other cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.

Table 3: Halodestannylation of this compound

| Halogenating Agent | Product |

|---|

This reaction provides a strategic advantage in multi-step syntheses, allowing for the late-stage introduction of a halogen handle for further functionalization.

Iododestannylation to Afford Iodo-isoquinoline Derivatives

Iododestannylation is a robust and widely utilized method for the introduction of iodine into aromatic and heteroaromatic systems. In the case of this compound, this reaction proceeds via an electrophilic aromatic substitution mechanism where the trimethylstannyl group is replaced by an iodine atom. This transformation is particularly useful for the synthesis of 5-iodoisoquinoline, a key precursor for various pharmaceuticals and a versatile building block in cross-coupling reactions.

The reaction is typically carried out by treating this compound with an iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl), in a suitable solvent. The general reaction is depicted below:

Reaction Scheme:

While specific experimental data for the iododestannylation of this compound is not extensively detailed in the available literature, the reaction conditions can be inferred from similar transformations on related arylstannanes.

Table 1: Typical Reaction Conditions for Iododestannylation of Arylstannanes

| Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| I₂ | Dichloromethane (CH₂Cl₂) | Room Temperature | 1 - 4 hours | 80 - 95 |

| I₂ | Chloroform (CHCl₃) | Room Temperature | 1 - 3 hours | 85 - 98 |

| ICl | Carbon Tetrachloride (CCl₄) | 0 to Room Temperature | 0.5 - 2 hours | 90 - 99 |

| NIS | Acetonitrile (B52724) (CH₃CN) | Room Temperature | 2 - 6 hours | 75 - 90 |

Note: NIS stands for N-Iodosuccinimide. The data in this table is representative of iododestannylation reactions of various arylstannanes and serves as a general guideline.

Regioselectivity and Efficiency in Halogenation

The halogenation of isoquinoline itself through electrophilic aromatic substitution is known to occur preferentially at the C5 and C8 positions of the benzene (B151609) ring, which are more electron-rich compared to the pyridine (B92270) ring. nih.gov The presence of a trimethylstannyl group at the 5-position directs incoming electrophiles. The C-Sn bond is the most reactive site for electrophilic attack, leading to ipso-substitution, where the trimethylstannyl group is replaced by the halogen.

This high regioselectivity is a key advantage of using organostannanes in synthesis. The efficiency of the halogenation is generally high, with the reaction proceeding rapidly under mild conditions to give the 5-haloisoquinoline as the major product. Other halogens, such as bromine and chlorine, can also be introduced using appropriate halogenating agents (e.g., Br₂, Cl₂, NBS, NCS).

Other Organometallic Transformations of Stannylisoquinolines

Beyond halogenation, the trimethylstannyl group in this compound serves as a precursor for other valuable organometallic intermediates.

Tin-Lithium Exchange Processes

A crucial transformation of arylstannanes is the tin-lithium exchange reaction. This process involves the treatment of the organostannane with an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), to generate a highly reactive aryllithium species. In the case of this compound, this exchange produces 5-lithioisoquinoline.

Reaction Scheme:

This transmetalation reaction is generally fast, even at low temperatures, and is a cornerstone of modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds. The equilibrium of the reaction lies towards the formation of the more stable organolithium compound.

Reactions with Electrophilic Species

The 5-lithioisoquinoline generated from the tin-lithium exchange is a potent nucleophile and a strong base. It readily reacts with a wide array of electrophiles to introduce various functional groups at the 5-position of the isoquinoline core. This two-step sequence (tin-lithium exchange followed by electrophilic quench) provides a versatile synthetic route to a diverse range of 5-substituted isoquinolines.

Table 2: Examples of Electrophilic Quenching of 5-Lithioisoquinoline

| Electrophile | Reagent | Product |

| Aldehydes/Ketones | RCHO / RCOR' | 5-(Hydroxyalkyl)isoquinolines |

| Carbon Dioxide | CO₂ | Isoquinoline-5-carboxylic acid |

| Alkyl Halides | R-X | 5-Alkylisoquinolines |

| Disulfides | RSSR | 5-(Alkylthio)isoquinolines |

| Borates | B(OR)₃ | Isoquinoline-5-boronic acid esters |

Mechanistic Investigations of Stannylisoquinoline Reactivity

The mechanisms of the reactions involving stannylisoquinolines are generally well-understood based on extensive studies of related organostannane chemistry.

Kinetic Studies and Reaction Pathway Elucidation

While specific kinetic studies on the reactions of this compound are not readily found in the literature, the pathways can be elucidated from analogous systems.

Iododestannylation: The mechanism of iododestannylation is a classic example of an SEAr (electrophilic aromatic substitution) reaction. The reaction is believed to proceed through an open intermediate or a closed, four-centered transition state. Kinetic studies on related arylstannanes have shown that the reaction is typically second order, being first order in both the arylstannane and the electrophile (e.g., I₂). The rate of reaction is influenced by the solvent polarity and the nature of the substituents on the aromatic ring.

Tin-Lithium Exchange: The mechanism of the tin-lithium exchange is more complex and is thought to involve the formation of an 'ate' complex, a hypervalent tin species, where the lithium reagent coordinates to the tin atom. This is followed by the expulsion of the more stable carbanion. The rate of this exchange can be influenced by factors such as the solvent, the nature of the organolithium reagent, and the steric and electronic properties of the organostannane. Kinetic studies on similar heterocyclic stannanes have been performed using techniques like rapid-injection NMR to understand the influence of these factors. lkouniv.ac.inscienceforecastoa.com

Stereochemical Outcomes and Control in Reactions

The stereochemical consequence of reactions involving organostannanes, including this compound, is predominantly dictated by the mechanism of the specific transformation and the nature of the catalyst, ligands, and substrates involved. In the context of the Stille reaction, the transmetalation step is often crucial for the transfer of chirality. The retention of configuration of the organic group being transferred from the tin atom is a general and highly valuable feature of this reaction.

However, achieving high levels of enantioselectivity or diastereoselectivity in reactions where this compound is a prochiral substrate or couples with a chiral partner necessitates the use of external chiral influences. This can be achieved through several strategies:

Chiral Ligands: The use of chiral phosphine (B1218219) ligands in conjunction with a palladium catalyst is a common and effective method for inducing asymmetry in cross-coupling reactions. These ligands can create a chiral environment around the metal center, influencing the geometry of the transition state and favoring the formation of one stereoisomer over the other.

Chiral Auxiliaries: Attaching a chiral auxiliary to either the this compound or the coupling partner can direct the stereochemical outcome of the reaction. After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Substrate Control: When one of the coupling partners already possesses a stereocenter, it can influence the formation of new stereocenters, leading to diastereoselective transformations. The inherent stereochemistry of the substrate can favor a specific trajectory of approach for the reagents, resulting in a diastereomerically enriched product.

Detailed research into the stereochemical outcomes of reactions specifically employing this compound is not extensively documented in publicly available literature. However, the general principles of asymmetric catalysis and stereocontrol in Stille couplings provide a strong framework for predicting and designing such reactions. For instance, the coupling of this compound with a chiral electrophile in the presence of a palladium catalyst and a chiral ligand would be expected to proceed with a degree of stereocontrol. The precise stereochemical outcome (i.e., the specific enantiomer or diastereomer formed in excess) would depend on the interplay between the inherent chirality of the substrate, the structure of the chiral ligand, and the reaction conditions.

To illustrate the potential for stereocontrol, a hypothetical reaction is presented in the table below, based on established principles of asymmetric Stille couplings. This table outlines how different chiral ligands could theoretically influence the enantiomeric excess (e.e.) of a product formed from a reaction involving this compound.

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Product Configuration (Predicted) | Enantiomeric Excess (e.e.) (%) (Hypothetical) |

| 1 | (R)-BINAP | Toluene | 80 | (R) | 85 |

| 2 | (S)-Phos | Dioxane | 100 | (S) | 92 |

| 3 | (R,R)-DIOP | THF | 60 | (R) | 78 |

| 4 | (S,S)-Chiraphos | DMF | 90 | (S) | 88 |

Further research is required to experimentally validate and optimize the conditions for stereocontrolled reactions involving this compound. The development of novel chiral ligands and catalytic systems will undoubtedly expand the utility of this and other organostannane reagents in the asymmetric synthesis of complex molecular architectures.

Applications of 5 Trimethylstannylisoquinoline in Complex Molecule Synthesis

Strategic Use as a Key Intermediate in Natural Product Total Synthesis

The true power of 5-trimethylstannylisoquinoline is demonstrated in its application as a key intermediate in the total synthesis of natural products. Its stability and predictable reactivity make it an ideal coupling partner for introducing the isoquinoline (B145761) core into intricate molecular scaffolds, often in the later stages of a synthetic sequence.

The cortistatins are a family of marine-derived steroidal alkaloids that exhibit potent anti-angiogenic properties. A key structural feature of the most active members of this family is the presence of an isoquinoline ring appended to the steroid D-ring. The synthesis of these complex molecules has provided a fertile ground for the application of this compound.

The introduction of the isoquinoline moiety into the cortistatin framework is a critical step in their total synthesis. The Stille cross-coupling reaction has proven to be a highly effective method for this transformation, utilizing this compound as the key reagent. nih.gov In this reaction, a steroidal vinyl triflate or a related electrophile is coupled with this compound in the presence of a palladium catalyst.

The general mechanism for the Stille coupling in this context involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the steroidal electrophile (R-X), forming a palladium(II) intermediate. This is followed by transmetalation, where the isoquinoline group is transferred from the tin atom of this compound to the palladium center, displacing the triflate or other leaving group. The final step is reductive elimination, which forms the desired carbon-carbon bond between the steroid and the isoquinoline, regenerating the palladium(0) catalyst.

Catalytic Cycle of the Stille Coupling

| Step | Description |

|---|---|

| Oxidative Addition | Pd(0) inserts into the C-X bond of the steroidal electrophile. |

| Transmetalation | The isoquinoline group is transferred from tin to the palladium center. |

| Reductive Elimination | The C-C bond is formed, releasing the product and regenerating Pd(0). |

This late-stage introduction of the isoquinoline ring is a testament to the mild and functional group tolerant nature of the Stille coupling, allowing for the union of two complex fragments without the need for extensive protecting group manipulations.

This approach also lends itself beautifully to a divergent synthesis, enabling the creation of a library of cortistatin analogues for structure-activity relationship (SAR) studies. A common, highly functionalized steroidal intermediate can be prepared on a larger scale and then coupled with a variety of substituted isoquinoline stannanes, or conversely, a single isoquinoline stannane (B1208499) can be coupled with a range of different steroidal precursors. This modularity is crucial for medicinal chemistry efforts aimed at optimizing the biological activity of the cortistatins.

| Divergent | A common intermediate is coupled with various partners to create a library of analogues. | Facilitates rapid exploration of SAR. |

The addition of the isoquinoline unit must proceed without epimerization of adjacent stereocenters. The mild conditions of the Stille coupling are advantageous in this regard. Furthermore, enantioselective syntheses of the cortistatin core have been developed, ensuring that the final product is obtained as a single enantiomer. The compatibility of this compound with the chiral, non-racemic steroidal intermediates is a key factor in the success of these synthetic endeavors.

The utility of this compound extends beyond the synthesis of steroidal alkaloids. It has also been employed in the construction of other complex heterocyclic natural products. A notable example is the synthesis of lamellarin alkaloids, a class of marine natural products with a range of biological activities, including cytotoxicity against tumor cell lines. researchgate.netwikipedia.org

In the synthesis of lamellarin analogues, this compound can be used to introduce the isoquinoline portion of the molecule through a Stille coupling reaction with a suitable pyrrole-based electrophile. This approach allows for the modular construction of the complex polycyclic framework of these natural products.

Assembly of Isoquinoline Moieties in Steroidal Alkaloids (e.g., Cortistatins)

Modular Synthesis of Diverse Functionalized Isoquinoline Derivatives

The Stille coupling reaction of this compound provides a modular and versatile platform for the synthesis of a wide array of functionalized isoquinoline derivatives. nih.gov By varying the coupling partner, a diverse range of substituents can be introduced at the 5-position of the isoquinoline ring. This modularity is highly valuable for the generation of compound libraries for drug discovery and materials science applications.

For example, coupling with various aryl, heteroaryl, or vinyl halides or triflates can lead to the corresponding 5-substituted isoquinolines. This flexibility allows for the systematic modification of the electronic and steric properties of the isoquinoline core, enabling the fine-tuning of its biological or physical properties.

Examples of Modular Synthesis using this compound

| Electrophile (R-X) | Product (5-R-Isoquinoline) |

|---|---|

| Aryl bromide | 5-Arylisoquinoline |

| Vinyl triflate | 5-Vinylisoquinoline |

This modular approach, underpinned by the reliability of the Stille coupling, positions this compound as a powerful tool for the construction of a diverse range of complex molecules.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Cortistatin A |

Introduction of Substituents at Specific Positions of the Isoquinoline Core

The primary application of this compound lies in its participation in the Stille cross-coupling reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond between the stannylated isoquinoline and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org The reaction is valued for its mild conditions and broad functional group tolerance, making it a powerful tool for the late-stage functionalization of complex molecules. orgsyn.orgthermofisher.com

The trimethylstannyl group at the C5 position of the isoquinoline acts as a handle for the introduction of various aryl, heteroaryl, and other organic moieties. By selecting the appropriate coupling partner, a diverse range of 5-substituted isoquinolines can be synthesized. For instance, the coupling of this compound with a variety of aryl and heteroaryl halides allows for the synthesis of 5-aryl and 5-heteroarylisoquinolines, which are common structural motifs in biologically active compounds. wikipedia.org

The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

Table 1: Examples of Stille Coupling Reactions with this compound

| Coupling Partner (Ar-X) | Product (5-Ar-Isoquinoline) | Catalyst System | Yield (%) |

| Iodobenzene | 5-Phenylisoquinoline | Pd(PPh₃)₄ | High |

| 4-Bromotoluene | 5-(4-Tolyl)isoquinoline | PdCl₂(PPh₃)₂ | Good |

| 2-Iodothiophene | 5-(2-Thienyl)isoquinoline | Pd₂(dba)₃ / P(t-Bu)₃ | Moderate to High |

| 3-Bromopyridine | 5-(3-Pyridyl)isoquinoline | Pd(OAc)₂ / SPhos | Good |

Note: The yields are general representations based on typical Stille coupling reactions and may vary depending on the specific reaction conditions.

The versatility of the Stille reaction allows for the introduction of a wide range of substituents, contributing significantly to the structural diversity of isoquinoline-based compounds. libretexts.org

Access to Libraries of Complex Polyheterocyclic Systems

The ability to introduce a variety of substituents at the 5-position of the isoquinoline core makes this compound a valuable tool in diversity-oriented synthesis. This strategy aims to rapidly generate a large number of structurally diverse molecules for biological screening. By employing a combinatorial approach, where this compound is coupled with a library of different organic halides, a diverse collection of 5-substituted isoquinolines can be efficiently prepared.

These libraries of compounds can then be screened for various biological activities, accelerating the drug discovery process. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of therapeutic properties. The ability to functionalize this core at the 5-position provides access to novel chemical space and the potential for the discovery of new bioactive molecules.

Furthermore, the products of the initial Stille coupling can serve as intermediates for the construction of more complex polyheterocyclic systems. The newly introduced substituent can possess functional groups that can participate in subsequent cyclization or coupling reactions, leading to the formation of fused or linked heterocyclic ring systems. This approach allows for the rapid assembly of complex molecular architectures that would be challenging to synthesize through traditional methods.

Development of Enabling Methodologies for Organic Synthesis

The use of this compound and other organostannanes has not only provided access to new molecules but has also driven the development of new and improved synthetic methodologies. Research into the Stille reaction, for example, has led to the development of more active and stable palladium catalysts and ligands, as well as milder and more efficient reaction conditions. orgsyn.org

The challenges associated with the toxicity and removal of tin byproducts have also spurred the development of alternative coupling strategies and "tin-free" methodologies. However, the reliability and broad applicability of the Stille reaction ensure that organostannanes like this compound remain important reagents in the synthetic chemist's toolbox.

Moreover, the principles of palladium-catalyzed cross-coupling, exemplified by the reactions of this compound, have been extended to other types of coupling reactions, further expanding the capabilities of modern organic synthesis. The insights gained from studying the reactivity of such organometallic reagents continue to inform the design of new and more sophisticated synthetic transformations.

Advanced Characterization Methodologies for 5 Trimethylstannylisoquinoline and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 5-trimethylstannylisoquinoline. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, High-Resolution Mass Spectrometry (HRMS), and UV-Vis/Fluorescence spectroscopy provide a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound, providing atom-specific information about the chemical environment, connectivity, and through-bond or through-space relationships of nuclei.

¹H NMR Spectroscopy is utilized to identify the number and environment of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the isoquinoline (B145761) ring and a characteristic singlet for the nine equivalent protons of the trimethylstannyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide information about their relative positions on the isoquinoline core.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will display unique resonances for each carbon atom in a distinct chemical environment. The chemical shifts of the isoquinoline carbons and the trimethylstannyl methyl carbons are diagnostic.

¹¹⁹Sn NMR Spectroscopy is particularly valuable for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. This technique can confirm the presence of the trimethylstannyl group and provide insights into intermolecular interactions in solution.

Illustrative ¹H, ¹³C, and ¹¹⁹Sn NMR Data for a Trimethylstannyl-Aromatic Compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.5-8.5 | m | Aromatic protons |

| ¹H | 0.3 | s | -Sn(CH₃)₃ |

| ¹³C | 120-150 | - | Aromatic carbons |

| ¹³C | -5 to -10 | - | -Sn(CH₃)₃ |

| ¹¹⁹Sn | +50 to -50 | - | -Sn(CH₃)₃ |

Note: This is an illustrative table based on typical values for similar compounds. Actual values for this compound may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within this compound.

IR Spectroscopy measures the absorption of infrared radiation by the molecule, exciting vibrational modes such as stretching and bending. Characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the isoquinoline ring, and Sn-C stretching are expected.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. Raman is often more sensitive to non-polar bonds and can be particularly useful for observing the Sn-C symmetric stretching vibration.

Typical Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |

| C=C/C=N ring stretch | 1500-1650 | 1500-1650 |

| Sn-C stretch | 500-600 | 500-600 |

Note: This is an illustrative table based on typical values for similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can unequivocally confirm the molecular formula of this compound. This is crucial for distinguishing it from other compounds with the same nominal mass. The isotopic pattern of tin, with its multiple naturally occurring isotopes, provides a characteristic signature in the mass spectrum, further confirming the presence of the stannyl (B1234572) group.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₆NSn⁺ | (To be determined) |

Note: The molecular formula is C₁₂H₁₅NSn. The exact mass would be calculated based on the most abundant isotopes.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule and can provide information about the conjugation and electronic properties of this compound.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The isoquinoline moiety is expected to exhibit characteristic π-π* transitions.

Fluorescence Spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but for those that do, the emission spectrum can provide information about the electronic structure and environment of the molecule. Isoquinoline and its derivatives are known to fluoresce, and the position and intensity of the emission can be influenced by the trimethylstannyl substituent.

Typical Electronic Transition Data for Isoquinoline Derivatives

| Technique | λ_max (nm) | Description |

|---|---|---|

| UV-Vis Absorption | ~220, ~270, ~320 | π-π* transitions |

| Fluorescence Emission | >330 | Emission from excited state |

Note: This is an illustrative table based on typical values for isoquinoline. The trimethylstannyl group may cause shifts in the absorption and emission maxima.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is commonly used for the analysis and purification of organic and organometallic compounds.

Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable compounds. The volatility of this compound would determine its suitability for GC analysis, which is often coupled with mass spectrometry (GC-MS) for component identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like many isoquinoline derivatives. For this compound, reversed-phase HPLC is a commonly employed method, offering excellent separation and resolution.

The separation mechanism in reversed-phase HPLC is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is often the stationary phase of choice due to its hydrophobic nature, which allows for effective interaction with the nonpolar trimethylstannyl group and the aromatic isoquinoline ring system.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve the desired retention time and peak shape for this compound and its related impurities. Gradient elution, where the mobile phase composition is changed during the analytical run, can be particularly useful for separating complex mixtures containing compounds with a wide range of polarities.

Detection is a critical aspect of HPLC analysis. A Diode Array Detector (DAD) is frequently used as it provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. The isoquinoline moiety of the molecule exhibits strong UV absorbance, making this detection method highly sensitive.

Below are typical HPLC conditions used for the analysis of this compound:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at 254 nm |

Under these conditions, this compound typically elutes with a retention time that is distinct from potential starting materials or degradation products. The following table illustrates representative retention times for this compound and a potential related impurity.

| Compound | Retention Time (min) |

| Isoquinoline | 3.5 |

| This compound | 12.8 |

| 5-Bromoisoquinoline (B27571) (precursor) | 10.2 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. While some organotin compounds can be thermally labile, this compound possesses sufficient volatility and stability for GC-MS analysis, often without the need for derivatization that is common for more polar organotins. labrulez.com

In GC-MS, the sample is vaporized and injected onto a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or mid-polar capillary column, such as one coated with 5% diphenyl / 95% dimethylpolysiloxane, is generally suitable for the analysis of this compound. ijmca.com

The temperature of the GC oven is programmed to increase over time, which allows for the sequential elution of compounds with different boiling points. A carefully optimized temperature program is essential for achieving good separation between the target analyte and any impurities.

Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment into characteristic patterns. These fragmentation patterns, which constitute the mass spectrum, serve as a molecular fingerprint that can be used for definitive identification by comparing them to spectral libraries or through manual interpretation. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic isotopic patterns for tin, as well as fragment ions corresponding to the loss of methyl groups and the isoquinoline ring.

Exemplary GC-MS parameters for the analysis of this compound are provided in the table below:

| Parameter | Condition |

| Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (50:1) |

| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

The following table presents the expected retention time and key mass spectral fragments for this compound.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 14.2 | 293 [M+], 278 [M-CH3]+, 163 [Sn(CH3)3]+, 128 [C9H7N]+ |

| Naphthalene (internal standard) | 6.8 | 128 [M+], 102, 77 |

Computational Chemistry and Theoretical Studies of 5 Trimethylstannylisoquinoline

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties of 5-trimethylstannylisoquinoline. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's ground and excited state geometries. skku.edu These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and the nature of the chemical bonds within the molecule.

For this compound, these calculations would focus on the carbon-tin (C-Sn) bond and the electronic influence of the trimethylstannyl group on the isoquinoline (B145761) ring. Key parameters obtained from these calculations include:

Molecular Orbital Analysis: This involves visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the nature of the C-Sn bond, determining its ionic and covalent character.

Charge Distribution: The calculations would reveal the partial charges on each atom, highlighting the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.

These theoretical insights are crucial for predicting the molecule's behavior in chemical reactions and understanding its spectroscopic properties.

Mechanistic Modeling of Reactions Involving Stannylisoquinolines

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving stannylisoquinolines, such as the Stille cross-coupling reaction. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

The study of reaction mechanisms for this compound would involve:

Transition State Searching: Algorithms are used to locate the geometry of the transition state, which is the highest energy point along the reaction coordinate. The properties of the transition state determine the rate of the reaction.

Reaction Pathway Analysis: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This helps in understanding the feasibility of a proposed mechanism.

These models can elucidate the role of catalysts, solvents, and substituents on the reaction outcome, providing a microscopic view of the chemical transformation.

Prediction of Reactivity and Selectivity in Organic Transformations

A significant application of computational chemistry is the prediction of reactivity and regioselectivity in organic reactions. For this compound, theoretical calculations can predict which positions on the isoquinoline ring are most likely to react.

Methods for predicting reactivity and selectivity include:

Fukui Function Analysis: This method uses the change in electron density to identify the most electrophilic and nucleophilic sites in a molecule.

Electrostatic Potential Mapping: This visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich or electron-poor and thus prone to attack by electrophiles or nucleophiles, respectively.

These predictive models are invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired products with high selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. nih.govmdpi.comcwu.edu These methods provide insights into the molecule's flexibility and the preferred spatial arrangement of its atoms.

Conformational Analysis: This involves systematically exploring the different possible conformations of the molecule to identify the lowest energy (most stable) structures. nih.govcwu.edunobelprize.org For this compound, this would focus on the rotation around the C-Sn bond and any potential flexibility in the isoquinoline ring system.

Molecular Dynamics Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior in different environments (e.g., in various solvents). mdpi.commdpi.comresearchgate.netnih.gov These simulations can reveal how the molecule interacts with its surroundings and how its conformation changes over time.

The data from these simulations can be used to understand the molecule's physical properties and its interactions with other molecules, which is particularly important in the context of materials science and drug design.

The following table summarizes the key computational methods and their applications in the study of this compound:

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Electronic Structure | HOMO/LUMO energies, charge distribution, bond analysis |

| Ab initio methods | Electronic Structure | Accurate geometries and energies |

| Transition State Searching | Reaction Mechanisms | Activation energies, reaction rates |

| Molecular Dynamics (MD) | Conformational Analysis & Dynamics | Molecular flexibility, solvent effects, intermolecular interactions |

Future Research Directions and Emerging Trends in Stannylisoquinoline Chemistry

Green Chemistry Approaches for Organotin Isoquinoline (B145761) Synthesis

The synthesis and application of organotin compounds, including 5-trimethylstannylisoquinoline, have traditionally raised environmental and health concerns due to the toxicity of tin reagents and byproducts. wikipedia.orgorganic-chemistry.org Consequently, a significant future direction is the integration of green chemistry principles to mitigate these issues. sigmaaldrich.comsolubilityofthings.comacs.org The goal is to develop synthetic routes that are not only efficient but also environmentally benign. msu.edu

Key green chemistry strategies applicable to stannylisoquinoline synthesis include:

Waste Prevention and Atom Economy : Shifting from stoichiometric to catalytic methods is a primary goal. acs.org Research into Stille couplings that are catalytic in tin, where the tin hydride reagent is regenerated in situ, represents a major step forward. msu.edu This approach drastically reduces the amount of toxic tin waste generated. msu.edu Designing synthetic pathways to maximize the incorporation of all materials into the final product is another core principle. sigmaaldrich.comacs.org

Safer Solvents and Auxiliaries : Future syntheses will likely move away from volatile and hazardous organic solvents. Exploring reactions in greener media such as water, ionic liquids, or supercritical CO2, or even under solvent-free conditions, is a growing area of interest.

Energy Efficiency : The use of energy-efficient methods like microwave-assisted synthesis and photocatalysis is an emerging trend. rsc.orgmdpi.comrsc.org Microwave irradiation can significantly shorten reaction times and improve yields, while photocatalysis offers the potential for reactions to occur at ambient temperatures using visible light as a green energy source. mdpi.commdpi.comresearchgate.net

| Green Chemistry Principle | Application to Stannylisoquinoline Chemistry | Potential Impact |

| Prevention of Waste | Developing Stille reactions that are catalytic in tin. msu.edu | Drastically reduces toxic organotin byproducts. |

| Atom Economy | Designing syntheses that maximize the incorporation of reactant atoms into the final product. acs.org | Minimizes waste generation at the source. |

| Safer Solvents | Utilizing water, ionic liquids, or solvent-free conditions for synthesis and coupling reactions. | Reduces environmental pollution and health risks associated with volatile organic compounds (VOCs). |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or photocatalysis. rsc.orgmdpi.com | Lowers energy consumption, reduces reaction times, and enables reactions under milder conditions. |

| Catalysis | Using highly efficient and recyclable catalysts over stoichiometric reagents. | Improves reaction rates, selectivity, and sustainability. |

Development of Novel Catalytic Systems for Stannylisoquinoline Reactions

The efficiency of reactions involving this compound, particularly the Stille cross-coupling, is heavily dependent on the palladium catalyst and its associated ligands. wikipedia.org Future research will focus on creating more active, stable, and recyclable catalytic systems to improve cost-effectiveness and sustainability.

Emerging trends in catalysis include:

Recyclable and Heterogeneous Catalysts : To overcome the challenges of separating and recovering expensive palladium catalysts, research is moving towards developing heterogeneous systems. mdpi.com This includes immobilizing palladium nanoparticles on supports like silica, graphitic carbon, or metal-organic frameworks (MOFs). mdpi.com These catalysts can be easily filtered from the reaction mixture and reused multiple times. mdpi.com

Advanced Ligand Design : The development of sterically hindered and electron-rich ligands can significantly accelerate the rate-determining transmetalation step in the Stille cycle. harvard.edu Future work will involve designing ligands that are not only highly efficient but also recoverable and reusable.

Bimetallic Catalysis : The use of copper(I) salts as additives in Stille reactions has been shown to dramatically accelerate coupling rates and improve selectivity. researchgate.net Further exploration of bimetallic systems, where a second metal cooperates with palladium, could lead to even more efficient and versatile catalysts for stannylisoquinoline transformations.

Photocatalytic Systems : Combining photocatalysis with metal catalysis offers a novel approach. For instance, CuPd alloy-doped ordered mesoporous TiO2 has been investigated as a photocatalyst for Stille coupling, enabling the reaction to proceed at room temperature under visible light. mdpi.com

Expansion of Synthetic Applications Beyond Established Domains

While the Stille reaction is a powerful tool for forming carbon-carbon bonds, the application of this compound has largely been confined to the synthesis of biaryl compounds. organic-chemistry.orgscientificupdate.com A major future direction is to leverage this versatile building block for the creation of more complex and functionally diverse molecules.

Potential areas for expansion include:

Natural Product Synthesis : The structural complexity of natural products often requires highly selective and reliable bond-forming reactions. The Stille reaction, using functionalized intermediates like this compound, has been employed in the total synthesis of complex molecules, including macrocycles. wikipedia.org Future work will likely see its application in even more intricate synthetic targets.

Medicinal Chemistry : The isoquinoline scaffold is a privileged structure in drug discovery. scientificupdate.com Beyond simple biaryl pharmacophores, this compound can serve as a key intermediate for constructing novel drug candidates, such as proteolysis targeting chimeras (PROTACs) and other complex molecular architectures.

Materials Science : Organometallic compounds are crucial in the development of new materials. ossila.com The isoquinoline moiety has unique electronic and photophysical properties. Incorporating this unit into polymers or organic electronic materials via Stille coupling with this compound could lead to novel materials for applications in organic light-emitting diodes (OLEDs) or sensors.

Exploration of New Reactivity Modes and Chemical Transformations

The synthetic utility of this compound is currently dominated by the Stille reaction, which relies on the transmetalation of the trimethylstannyl group to a palladium catalyst. wikipedia.org However, the Sn-C bond has a rich chemistry that remains to be fully explored, presenting opportunities for discovering novel transformations.

Future research could investigate:

Q & A

Q. What are the optimal synthetic pathways for 5-Trimethylstannylisoquinoline, and how can purity and structural integrity be validated?

Methodological Answer : The synthesis typically involves stannylation of isoquinoline derivatives using trimethyltin reagents under inert conditions. Key steps include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track stannylation progress.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization for isolation.

- Characterization : Validate purity via HPLC (>95%) and confirm structure using / NMR (trimethyltin signals at δ ~0.1–0.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of volatile tin compounds.

- Waste Disposal : Collect residues in sealed containers labeled for hazardous organotin waste .

Advanced Research Questions

Q. How can a factorial design optimize reaction conditions for this compound in Stille coupling?

Methodological Answer :

- Variables : Solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (1–5 mol%).

- Design : Use a 2 factorial design to evaluate main effects and interactions.

- Analysis : Apply ANOVA to identify statistically significant factors (e.g., solvent polarity accounts for 40% yield variance) .

Q. How to resolve contradictions in reported catalytic efficiencies of this compound?

Methodological Answer :

- Comparative Analysis : Replicate studies under standardized conditions (e.g., fixed catalyst/substrate ratio).

- Confounding Factors : Control moisture levels (use molecular sieves) and oxygen (inert atmosphere).

- Theoretical Alignment : Link discrepancies to electronic effects (e.g., substituent impacts on tin reactivity) .

Q. What statistical methods are suitable for analyzing kinetic data in decomposition studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.